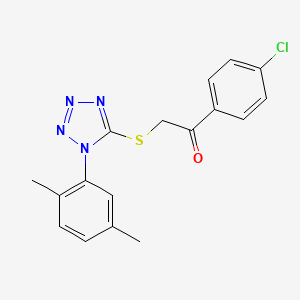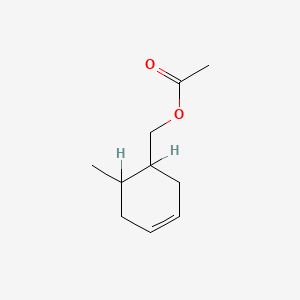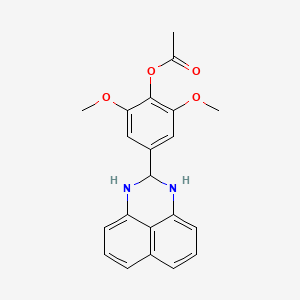
4-(2,3-dihydro-1H-perimidin-2-yl)-2,6-dimethoxyphenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dihydro-1H-perimidin-2-yl)-2,6-dimethoxyphenyl acetate: is a synthetic organic compound that belongs to the class of perimidine derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The structure of this compound features a perimidine moiety fused to a dimethoxyphenyl acetate group, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-dihydro-1H-perimidin-2-yl)-2,6-dimethoxyphenyl acetate typically involves the following steps:
Formation of the Perimidine Core: The perimidine core can be synthesized by the condensation of 1,8-diaminonaphthalene with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable dimethoxyphenyl halide.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the perimidine ring can yield dihydroperimidine derivatives.
Substitution: The acetate group can be substituted with various nucleophiles, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroperimidine derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Antimicrobial Activity: It exhibits antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine:
Drug Development: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry:
Materials Science: It can be used in the development of new materials with unique optical and electronic properties.
Dyes and Pigments: The compound’s structure allows for its use in the synthesis of dyes and pigments with specific color properties.
作用機序
The mechanism of action of 4-(2,3-dihydro-1H-perimidin-2-yl)-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The perimidine moiety can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
- 4-(2,3-Dihydro-1H-perimidin-2-yl)-2-methoxyphenyl acetate
- 4-(2,3-Dihydro-1H-perimidin-2-yl)-1,2-benzenediol
- 4-(2,3-Dihydro-1H-perimidin-2-yl)-2-iodo-6-methoxyphenol
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., methoxy, hydroxyl, iodo) leads to variations in the chemical and physical properties of these compounds.
- Biological Activity: The biological activity of these compounds can vary significantly based on the nature and position of the substituents. For example, the introduction of an iodo group can enhance the compound’s antimicrobial activity.
- Applications: While all these compounds share a common perimidine core, their specific applications can differ based on their unique properties. For instance, the dimethoxyphenyl acetate derivative may be more suitable for use in catalysis, while the iodo derivative may be preferred for antimicrobial applications.
特性
分子式 |
C21H20N2O4 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
[4-(2,3-dihydro-1H-perimidin-2-yl)-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C21H20N2O4/c1-12(24)27-20-17(25-2)10-14(11-18(20)26-3)21-22-15-8-4-6-13-7-5-9-16(23-21)19(13)15/h4-11,21-23H,1-3H3 |
InChIキー |
DEOHLIFPIZMPNM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C2NC3=CC=CC4=C3C(=CC=C4)N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[({(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B11969668.png)
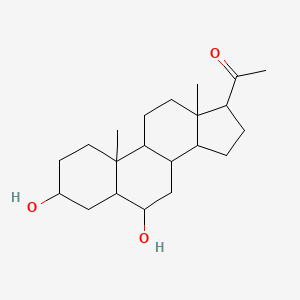

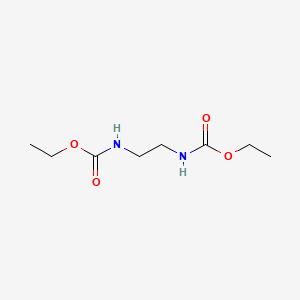
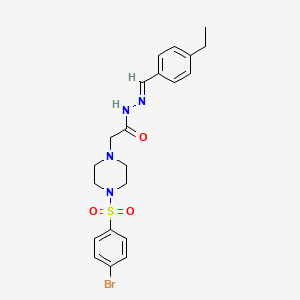
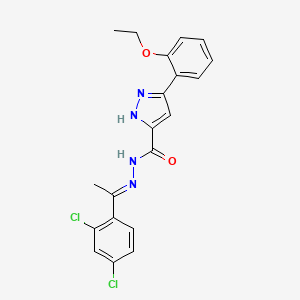
![7,7-Dichloro-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B11969707.png)
![[(Octylimino)bis(methylene)]bisphosphonic acid](/img/structure/B11969710.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969711.png)
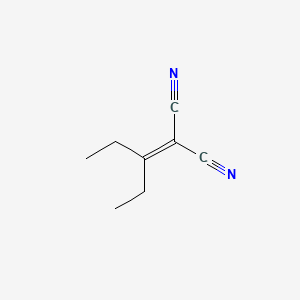
![[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11969724.png)

